4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol
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Overview
Description
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols This compound is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the 5th position, and a pyrazolyl group at the 3rd position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol: This compound has a similar structure but with an imino group instead of a pyrazolyl group.
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol: This compound features an oxadiazole ring instead of a pyrazole ring.
Uniqueness
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazolyl group, in particular, contributes to its potential as a versatile building block in organic synthesis and its biological activities.
Properties
IUPAC Name |
4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMJCIBGUOPXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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